molecular formula C11H13NO B154916 4-tert-Butylphenyl isocyanate CAS No. 1943-67-5

4-tert-Butylphenyl isocyanate

Cat. No.: B154916
CAS No.: 1943-67-5
M. Wt: 175.23 g/mol
InChI Key: WUWBDQJTQTVBSQ-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl isocyanate: is an organic compound with the molecular formula C11H13NO . It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

The primary target of 4-tert-Butylphenyl isocyanate is the respiratory system . Isocyanates are known to react with amines, alcohols, and water, forming ureas, urethanes, and carbamic acids respectively. This reactivity can lead to various biological effects when these compounds come into contact with biological tissues, which contain numerous nucleophilic groups.

Mode of Action

This can disrupt normal cellular processes and lead to various health effects .

Pharmacokinetics

They are also known to be rapidly metabolized and excreted, primarily in the urine .

Result of Action

These can include irritation of the respiratory tract, asthma-like symptoms, and in severe cases, pulmonary edema .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylphenyl isocyanate can be synthesized through several methods:

    Phosgenation of Amines: The traditional method involves the reaction of 4-tert-butylaniline with phosgene.

    Oxidation of Isonitriles: Another method involves the oxidation of 4-tert-butylphenyl isonitrile using oxidizing agents like dimethyl sulfoxide (DMSO) in the presence of trifluoroacetic anhydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the phosgenation of 4-tert-butylaniline, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-tert-butyl-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBDQJTQTVBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370888
Record name 4-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-67-5
Record name 4-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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